4-[[5-(4-hydroxy-N-methylanilino)-4-nitro-2,1,3-benzoxadiazol-7-yl]-methylamino]phenol
Overview
Description
4-[[5-(4-hydroxy-N-methylanilino)-4-nitro-2,1,3-benzoxadiazol-7-yl]-methylamino]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole core, which is often associated with fluorescence properties, making it valuable in biochemical and medical research.
Preparation Methods
The synthesis of 4-[[5-(4-hydroxy-N-methylanilino)-4-nitro-2,1,3-benzoxadiazol-7-yl]-methylamino]phenol typically involves multiple steps, starting from readily available precursors. The synthetic route may include nitration, reduction, and coupling reactions under controlled conditions. Industrial production methods often employ continuous-flow reactors to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying its reactivity and applications.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[[5-(4-hydroxy-N-methylanilino)-4-nitro-2,1,3-benzoxadiazol-7-yl]-methylamino]phenol has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting various analytes.
Biology: Employed in cellular imaging to study biological processes at the molecular level.
Medicine: Investigated for its potential in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its fluorescence properties allow it to act as a marker, enabling the visualization of molecular interactions and pathways. The benzoxadiazole core plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Compared to other benzoxadiazole derivatives, 4-[[5-(4-hydroxy-N-methylanilino)-4-nitro-2,1,3-benzoxadiazol-7-yl]-methylamino]phenol stands out due to its unique combination of functional groups, which enhance its fluorescence and reactivity. Similar compounds include:
Dichloroaniline: Known for its use in dye production.
Steviol glycosides: Natural sweeteners with a different structural framework but similar complexity.
This compound’s distinct properties make it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
4-[[5-(4-hydroxy-N-methylanilino)-4-nitro-2,1,3-benzoxadiazol-7-yl]-methylamino]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5/c1-23(12-3-7-14(26)8-4-12)16-11-17(24(2)13-5-9-15(27)10-6-13)20(25(28)29)19-18(16)21-30-22-19/h3-11,26-27H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESZCQHOZZYWFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=CC(=C(C3=NON=C23)[N+](=O)[O-])N(C)C4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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